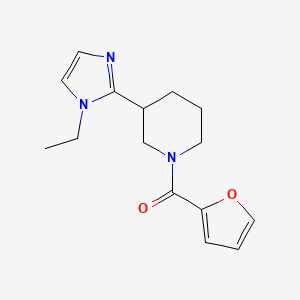

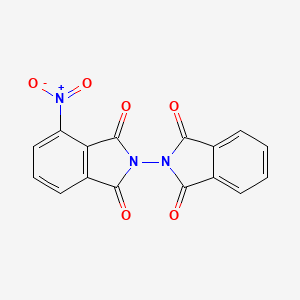

![molecular formula C21H28N2O2S B5596946 1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-[(3-methylphenoxy)methyl]piperidine](/img/structure/B5596946.png)

1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-[(3-methylphenoxy)methyl]piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to the one typically involves multiple steps that include condensation reactions, cyclocondensation, and various other organic transformations. For example, the synthesis of thiazolo[3,2-a]pyridine derivatives involves condensation of thiazolinone with benzaldehydes, followed by cyclocondensation with malononitrile or similar reagents (Lamphon et al., 2004). These synthetic routes are characterized by their ability to introduce various functional groups into the piperidine backbone, highlighting the chemical versatility of piperidine derivatives.

Molecular Structure Analysis

The crystal and molecular structure of piperidine derivatives are often characterized by specific spatial arrangements and bond interactions. For instance, the crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate revealed that molecules form H-bonded dimers, held together by C-H...π and C-H...O interactions, indicating the significance of hydrogen bonding in stabilizing these structures (Khan et al., 2013). Such analyses are crucial for understanding the structural basis of the chemical behavior and reactivity of these compounds.

Chemical Reactions and Properties

Piperidine derivatives undergo a variety of chemical reactions that are central to their chemical properties and potential applications. For example, the synthesis and reactions of 4-isopropylidene-1-aryl-3-methyl-2-pyrazolin-5-ones explored various reactions under different conditions, showing the versatility and reactivity of similar structures (Deruiter et al., 1987). These reactions are fundamental to understanding the functional capabilities of these molecules in different chemical environments.

Physical Properties Analysis

The physical properties of compounds like "1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-[(3-methylphenoxy)methyl]piperidine" are directly influenced by their molecular structure. For example, crystal structure analyses provide insights into the conformation, packing, and overall spatial arrangement of molecules, which in turn affect their melting points, solubility, and other physical characteristics (Karczmarzyk & Malinka, 2004).

Chemical Properties Analysis

The chemical properties of these compounds are defined by their functional groups, reactivity, and interactions with other molecules. Studies often focus on specific functionalities, such as the synthesis and pharmacological evaluation of derivatives, to understand their potential as ligands, inhibitors, or probes in biological systems (Waterhouse et al., 1997). These properties are crucial for designing molecules with desired chemical behaviors for various applications.

Applications De Recherche Scientifique

Histamine H3 Receptor Ligands

- Fluorescence-Tagged Ligands : Derivatives of piperidine, including compounds similar to the one , have been developed as fluorescent histamine H3 receptor ligands. These compounds displayed high affinities to the histamine hH3 receptor and may serve as tools for understanding the binding site on this receptor (Amon et al., 2007).

Synthesis and Structural Studies

- Synthesis of Related Compounds : Research on the synthesis of thieno[2,3-c]pyridines and related heterocyclic systems, involving reactions with compounds similar to the subject compound, has been conducted to explore their potential applications (El-kashef et al., 2007).

- Crystal Structures : Studies on the crystal structures of compounds closely related to the subject compound have been conducted, focusing on the conformation and structural details of piperidine derivatives (Raghuvarman et al., 2014).

Antimicrobial Activity

- Novel Carbonitrile Derivatives : The synthesis and evaluation of novel thiazolo-triazolo-pyridine derivatives, structurally similar to the subject compound, revealed significant antimicrobial activity against various microorganisms (Suresh et al., 2016).

Pharmacokinetics and Metabolism

- Orexin Receptor Antagonist : A study on the disposition and metabolism of a novel orexin receptor antagonist structurally related to the subject compound has been conducted, providing insights into its pharmacokinetics and metabolic pathways (Renzulli et al., 2011).

Synthesis of Heterocyclic Systems

- Thiazolo-Pyridines Synthesis : Research on the synthesis of thiazolo-pyridines containing morpholinyl moieties, related to the compound , has been carried out to explore their potential applications (Lamphon et al., 2004).

Antihypertensive Activity

- Stereoisomers Study : A study was conducted on the antihypertensive activity of stereo-isomers of benzimidazole derivatives, structurally similar to the subject compound, highlighting the relationship between their pharmacological activity and stereochemical structure (Kasuya et al., 1983).

Neuroprotectant Potential

- NMDA Antagonist : Research identifying a potent and selective N-methyl-D-aspartate (NMDA) antagonist, structurally related to the subject compound, has been conducted. This compound showed promise as a neuroprotective agent (Chenard et al., 1995).

Antimicrobial Activities of Fused Derivatives

- Thiazoles and Fused Derivatives : A study on the synthesis of thiazoles and their fused derivatives, including compounds structurally related to the subject compound, was conducted, revealing antimicrobial activities against various bacterial and fungal isolates (Wardkhan et al., 2008).

Propriétés

IUPAC Name |

[3-[(3-methylphenoxy)methyl]piperidin-1-yl]-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2S/c1-14(2)20-22-16(4)19(26-20)21(24)23-10-6-8-17(12-23)13-25-18-9-5-7-15(3)11-18/h5,7,9,11,14,17H,6,8,10,12-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMAMPIHBNXYVHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC2CCCN(C2)C(=O)C3=C(N=C(S3)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-6-[2-(methylthio)benzyl]-3-(3-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5596904.png)

methanone](/img/structure/B5596909.png)

![(4aR*,7aS*)-N,N-dimethyl-4-[3-(2-pyridinyl)propanoyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5596922.png)

![2,4,8,9-tetramethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5596938.png)

![7-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5596960.png)

![4-[(1-naphthylmethylene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5596978.png)